molecular formula C13H12N2OS B12242074 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B12242074
M. Wt: 244.31 g/mol
InChI Key: MTXYUQPZQLHVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2,4-dimethylthiazole with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of benzonitrile to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile is unique due to the presence of both the thiazole ring and the benzonitrile group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-[(2,4-dimethyl-1,3-thiazol-5-yl)methoxy]benzonitrile

InChI

InChI=1S/C13H12N2OS/c1-9-13(17-10(2)15-9)8-16-12-6-4-3-5-11(12)7-14/h3-6H,8H2,1-2H3

InChI Key

MTXYUQPZQLHVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)COC2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.